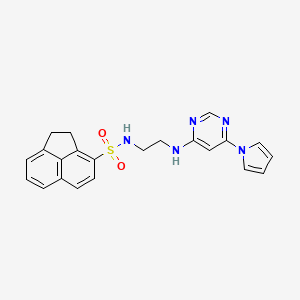

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide

Description

Introduction to N-(2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide

Structural Context of Hybrid Sulfonamide-Pyrrolopyrimidine-Acenaphthene Architectures

The compound’s structure integrates three distinct molecular domains, each contributing specific physicochemical and biological properties:

Sulfonamide Domain

The 1,2-dihydroacenaphthylene-3-sulfonamide moiety provides a rigid polycyclic framework with enhanced lipophilicity compared to simpler aromatic sulfonamides. The acenaphthene system’s fused bicyclic structure increases metabolic stability while maintaining planarity for potential π-π stacking interactions . Sulfonamide installation via imidoiodinane-mediated radical reactions or classical sulfonyl chloride coupling enables precise functionalization at the 3-position.

Pyrrolopyrimidine Domain

The 6-(1H-pyrrol-1-yl)pyrimidin-4-yl subunit builds upon validated α-helix mimetic scaffolds . Pyrrolopyrimidines adopt pre-organized conformations through intramolecular hydrogen bonding, positioning substituents to mimic i, i+3/i+4, and i+7 side chains of α-helices . This domain’s synthetic accessibility via solid-phase routes facilitates combinatorial diversification.

Ethylamino Linker

The -(CH~2~)~2~NH- spacer connects the acenaphthene and pyrrolopyrimidine units, providing conformational flexibility while maintaining electronic communication. Linker length optimization balances target engagement and solubility .

Table 1: Structural Features of Key Domains

Historical Evolution of Polycyclic Sulfonamide Derivatives in Medicinal Chemistry

The development of this compound stems from three convergent historical trajectories:

Sulfonamide Antibiotics to Targeted Therapies

Early sulfonamides like sulfapyridine demonstrated broad antimicrobial activity through dihydropteroate synthase inhibition. Modern derivatives exploit sulfonamide’s hydrogen-bonding capacity for selective enzyme inhibition, exemplified by carbonic anhydrase IX/XII inhibitors and viral protease blockers .Pyrrolopyrimidine Scaffold Optimization

Hamilton’s terphenyl α-helix mimetics evolved into conformationally rigid pyrrolopyrimidines through bicyclic pre-organization strategies. Solid-phase synthesis breakthroughs enabled rapid generation of libraries targeting MDM2/p53 and hypoxia pathways .Polycyclic Hydrocarbon Functionalization

Acenaphthene derivatives gained prominence with improved synthetic methods for sulfonamide installation . The sodium acenaphthene-5-sulphonate prototype demonstrated the compatibility of polycyclic systems with sulfonamide chemistry, later extended to 3-sulfonamide derivatives .

Synthetic milestones enabling this compound include:

Properties

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S/c28-30(29,19-9-7-17-5-3-4-16-6-8-18(19)22(16)17)26-11-10-23-20-14-21(25-15-24-20)27-12-1-2-13-27/h1-5,7,9,12-15,26H,6,8,10-11H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRBFRLMOMCOCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)NCCNC4=CC(=NC=N4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition, including a pyrimidine ring, a pyrrole moiety, and an acenaphthylene backbone, which suggest diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is categorized as a sulfonamide, a class known for various biological activities. The presence of the pyrimidine and pyrrole rings enhances its potential to interact with enzymes and receptors involved in critical biological pathways.

| Structural Feature | Description |

|---|---|

| Pyrimidine Ring | Contributes to binding affinity with biological targets. |

| Pyrrole Moiety | Enhances reactivity and potential enzyme inhibition. |

| Acenaphthylene Backbone | Provides structural stability and hydrophobic properties. |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes implicated in disease pathways, potentially leading to anticancer effects.

- Receptor Modulation : It could interact with specific receptors to modulate cellular signaling pathways.

- Anti-inflammatory Action : By inhibiting cytokine production, it may exert anti-inflammatory effects.

Biological Activity Studies

Current research on this compound is limited but suggests significant biological activities similar to other sulfonamides. For instance, studies have indicated that compounds with similar structures can exhibit:

- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects.

- Anticancer Potential : The ability to inhibit cell proliferation through enzyme inhibition has been observed in structurally related compounds.

Case Studies

A comparative analysis of related compounds shows varying degrees of biological activity:

| Compound | Activity (Ki value) | Target Enzyme/Pathway |

|---|---|---|

| Compound A | 58.8 nM | Carbonic Anhydrase |

| Compound B | 66.8 nM | Kinase Inhibition |

| Compound C | 88.3 nM | Cytokine Production |

These studies indicate that modifications in the structure can significantly influence the biological activity of sulfonamide derivatives.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions, including oxidation and reduction processes:

Common Reactions

- Oxidation : Using reagents like hydrogen peroxide or potassium permanganate.

- Reduction : Utilizing sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : Engaging in nucleophilic or electrophilic substitutions depending on functional groups.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling a pyrimidinylamine intermediate with a sulfonamide-acenaphthene derivative. Key steps include:

- Nucleophilic substitution : Reacting 6-(1H-pyrrol-1-yl)pyrimidin-4-amine with a bromoethyl intermediate under reflux in DMF or DMSO, catalyzed by triethylamine .

- Sulfonylation : Introducing the sulfonamide group via reaction with acenaphthene-3-sulfonyl chloride in pyridine with DMAP as a catalyst .

- Optimization : Yields (e.g., 38–82% in analogous compounds ) can be improved by controlling stoichiometry, using anhydrous conditions, and employing column chromatography (silica gel, ethyl acetate/petroleum ether eluent) for purification .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify substituent positions and integration ratios (e.g., pyrrole protons at δ 6.5–7.0 ppm, sulfonamide NH at δ 8.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ via ESI+ with <5 ppm error) .

- Melting Point : Consistency in melting range (e.g., 172–173°C in analogs ) indicates purity.

- Elemental Analysis : Matches calculated C/H/N percentages (e.g., 76.80% C, 6.14% H, 17.06% N in related compounds ).

Q. How can researchers design initial biological evaluations for this compound?

- Methodological Answer :

- In vitro assays : Screen for kinase inhibition (e.g., using ADP-Glo™ kinase assays ) or antiproliferative activity (MTT assay on cancer cell lines ).

- Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 cell model) .

Advanced Research Questions

Q. What strategies can address contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects or compensatory pathways .

- Dosage adjustment : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens .

- Formulation refinement : Improve bioavailability via nanoencapsulation or prodrug strategies .

- Theoretical alignment : Reconcile discrepancies using systems biology frameworks (e.g., network pharmacology ).

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced selectivity?

- Methodological Answer :

- Core modifications : Replace the pyrrole with imidazole or pyrazole to alter hydrogen bonding .

- Side-chain engineering : Introduce polar groups (e.g., morpholine, piperazine) to improve solubility or target engagement .

- Stereochemical control : Synthesize enantiomers using chiral catalysts (e.g., BINAP-Ru complexes) and compare activity .

Q. What experimental frameworks are recommended for studying this compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Multi-omics integration : Combine transcriptomics, metabolomics, and phosphoproteomics to map signaling pathways .

- Cryo-EM/X-ray crystallography : Resolve compound-target binding modes at atomic resolution .

- Knockout models : Use CRISPR-Cas9 to validate target necessity in disease models .

Methodological Considerations

Q. How should researchers design experiments to resolve spectral data ambiguities (e.g., overlapping NMR peaks)?

- Methodological Answer :

- 2D NMR techniques : Employ COSY, HSQC, and HMBC to assign overlapping signals .

- Isotopic labeling : Synthesize N-labeled analogs to clarify amine proton environments .

- Computational modeling : Compare experimental spectra with DFT-predicted chemical shifts (Gaussian 16/B3LYP) .

Q. What process engineering approaches can scale up synthesis while maintaining yield and purity?

- Methodological Answer :

- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility .

- Membrane separation : Use nanofiltration to remove byproducts and recover catalysts .

- Quality-by-Design (QbD) : Apply DoE (Design of Experiments) to optimize parameters (temperature, solvent ratio) .

Data Contradiction Analysis

Q. How can conflicting results in enzymatic inhibition assays be systematically analyzed?

- Methodological Answer :

- Assay validation : Confirm enzyme activity with positive controls (e.g., staurosporine for kinases ).

- Buffer optimization : Test pH, ionic strength, and cofactors (e.g., Mg) to ensure assay consistency .

- Data triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.